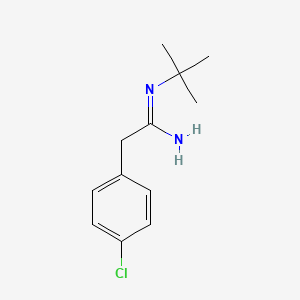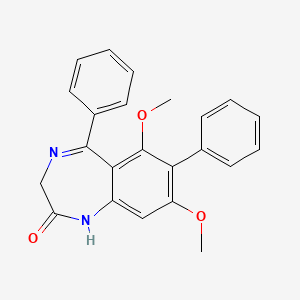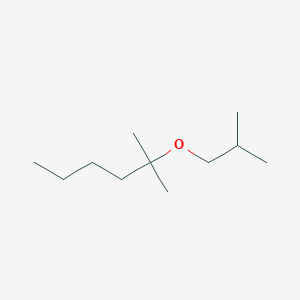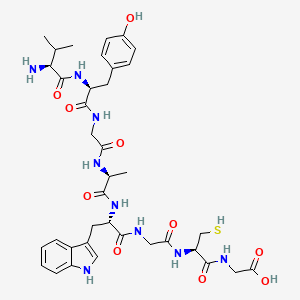![molecular formula C18H39NO2Si2 B14187016 N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine CAS No. 834918-91-1](/img/structure/B14187016.png)
N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine: is a synthetic organic compound characterized by its unique structure, which includes two trimethylsilyloxy groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethylsilyloxy groups: This step involves the silylation of the hydroxyl groups on the cyclohexene ring using reagents such as trimethylsilyl chloride in the presence of a base like pyridine.
N,N-Dipropylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the cyclohexene ring, converting it to a cyclohexane ring.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like lithium aluminum hydride (LiAlH4) for reductive substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology Medicine : Research is ongoing into its potential use as a pharmaceutical intermediate. Industry : It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
- N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohexane
Uniqueness: : N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine is unique due to the presence of both the trimethylsilyloxy groups and the cyclohexene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
834918-91-1 |
|---|---|
Molecular Formula |
C18H39NO2Si2 |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
N,N-dipropyl-3,4-bis(trimethylsilyloxy)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C18H39NO2Si2/c1-9-13-19(14-10-2)16-11-12-17(20-22(3,4)5)18(15-16)21-23(6,7)8/h16H,9-15H2,1-8H3 |
InChI Key |
GHYDJAWAPIWEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
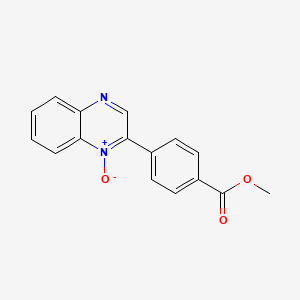

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)
